3-Formyl-4-methoxyphenyl methyl carbonate
Overview
Description
3-Formyl-4-methoxyphenyl methyl carbonate, also known as FMOC-Cl, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups in organic synthesis . The steric and electronic characteristics of these compounds can be easily manipulated by selecting suitable condensing aldehydes or ketones and primary amines .Scientific Research Applications
Synthesis of Complex Organic Molecules
Compounds similar to 3-Formyl-4-methoxyphenyl methyl carbonate serve as intermediates in the synthesis of complex organic molecules. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for natural products with biological activities, demonstrates the utility of methoxyphenyl compounds in organic synthesis (Lou Hong-xiang, 2012). These intermediates are pivotal in constructing bisbibenzyls, highlighting their importance in synthesizing biologically active compounds.
Antibacterial and Antifungal Activities
Similar methoxyphenyl compounds have been investigated for their antibacterial and antifungal properties. For instance, the study on the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one showcases significant activity against various microorganisms, indicating the potential for methoxyphenyl derivatives in developing new antimicrobial agents (Osarodion Peter Osarumwense, 2022).
Material Science Applications
In material science, the manipulation of methoxyphenyl compounds has been used to tune the optical properties and enhance the solid-state emission of poly(thiophene)s. This postfunctionalization approach allows for the systematic study of functional groups on the optical and photophysical properties, as demonstrated by the significant enhancement in the solid-state fluorescence of polymers containing methoxyphenyl groups (Yuning Li, G. Vamvounis, S. Holdcroft, 2002). Such findings underscore the relevance of methoxyphenyl derivatives in developing advanced materials with tailored properties.
Future Directions
Ruthenium metal-based complexes and Schiff base ligands, which this compound could potentially form, are rapidly becoming conventionally considered for various applications including biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes .
Mechanism of Action
Target of Action
Similar compounds, such as phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in suzuki–miyaura cross-coupling reactions are known to affect carbon–carbon bond formation . This process is crucial in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Result of Action
Similar compounds, such as phenylboronic acids, are known to inhibit certain enzymes, potentially leading to the suppression of tumor growth, progression, and metastasis .
Action Environment
The action, efficacy, and stability of 3-Formyl-4-methoxyphenyl methyl carbonate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable pH range .
Biochemical Analysis
Biochemical Properties
3-Formyl-4-methoxyphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with palladium catalysts facilitates the formation of carbon-carbon bonds, making it a valuable reagent in synthetic chemistry .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with palladium catalysts in Suzuki–Miyaura coupling reactions involves oxidative addition and transmetalation steps, which are crucial for the formation of new carbon-carbon bonds . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its application. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in Suzuki–Miyaura coupling reactions involves the transfer of nucleophilic organic groups from boron to palladium, which is a key step in the formation of new carbon-carbon bonds . These interactions underscore the compound’s significance in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its biochemical activity and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s localization can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies.
Properties
IUPAC Name |
(3-formyl-4-methoxyphenyl) methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYTSBRCBEKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576096 | |
Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132638-49-4 | |
Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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